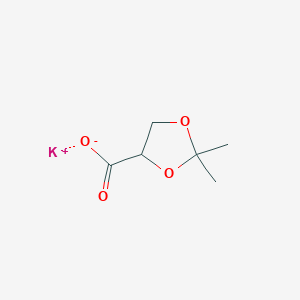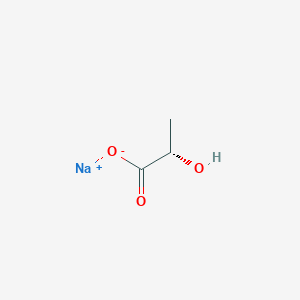
Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chemical compound with the CAS Number: 83400-91-3 . It has a molecular weight of 184.23 and its IUPAC name is potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate .
Molecular Structure Analysis
The molecular formula of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is C6H9KO4 . The InChI code is 1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 .Physical And Chemical Properties Analysis
Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C . The compound has a topological polar surface area of 58.6 Ų .Applications De Recherche Scientifique
Application 1: Production of Solketal
- Scientific Field : Biofuel Production
- Summary of the Application : Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is used in the valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), an oxygenated additive to fuel .
- Methods of Application : The process involves the use of activated carbon derived from corncob as a catalyst. The face-centered composite design (FCCD) of RSM was applied for the optimization of the reaction parameters for the ketalisation reaction using AAC-CC as a catalyst .
- Results or Outcomes : From the optimized results, the acidic catalyst AAC-CC resulted in a glycerol conversion, i.e., 80.3% under the actual laboratory experiment .
Application 2: Synthesis of (2 R)- [1- 2 H 2 ]-glycerol
- Scientific Field : Biochemistry
- Summary of the Application : Methyl ®- (+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, a related compound, is used as a starting material to synthesize (2 R)- [1- 2 H 2 ]-glycerol, a probe to study the stereochemistry of glycerol metabolism in Streptomyces cattleya .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application 3: Synthesis of Organic Building Blocks
- Scientific Field : Organic Chemistry
- Summary of the Application : It is used to synthesize organic building blocks like ®-2,3-dihydroxy-3-methylbutyl toluene-p-sulfonate and (2 S,8 R)-2-amino-8-[® 2,2-dimethyl-1,3-dioxolan-4-yl]-8-oxooctanoic acid .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application 4: Preparation of Enedione
- Scientific Field : Organic Chemistry
- Summary of the Application : It is used to prepare an enedione by reacting with dimethyl methylphosphonate, BuLi, and phenylglyoxal, which in turn is used to synthesize cyclopentenone derivatives .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application 5: Organic Intermediates
- Scientific Field : Industrial Chemistry
- Summary of the Application : 2,2-Dimethyl-1,3-dioxolane is used as organic intermediates, fine chemicals, pharmaceutical research and development .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application 6: Synthesis of ®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane
- Scientific Field : Organic Chemistry
- Summary of the Application : ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, a related compound, is used to prepare ®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application 7: Synthesis of ((S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate)-1,3-dioxolane
- Scientific Field : Organic Chemistry
- Summary of the Application : ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, a related compound, is used to prepare ((S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate)-1,3-dioxolane .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Safety And Hazards
Propriétés
IUPAC Name |
potassium;2,2-dimethyl-1,3-dioxolane-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOISWEHAOHFWAH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)[O-])C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635533 |
Source


|
| Record name | Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
CAS RN |
83400-91-3 |
Source


|
| Record name | Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)








![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)


